Cas no 844885-06-9 ((3,5-difluorophenyl)(3-methylphenyl)methanone)

(3,5-Difluorophenyl)(3-methylphenyl)methanone is a fluorinated aromatic ketone with a molecular formula of C₁₄H₁₀F₂O. This compound exhibits notable stability and reactivity due to the presence of electron-withdrawing fluorine substituents on the phenyl ring, enhancing its utility in organic synthesis and pharmaceutical intermediates. The 3-methylphenyl group contributes to steric and electronic modulation, making it suitable for cross-coupling reactions and as a building block in medicinal chemistry. Its high purity and well-defined structure ensure consistent performance in research and industrial applications. The compound's unique properties make it valuable for developing advanced materials and bioactive molecules.
(3,5-difluorophenyl)(3-methylphenyl)methanone structure
844885-06-9 structure
Product Name:(3,5-difluorophenyl)(3-methylphenyl)methanone
CAS No:844885-06-9
MF:C14H10F2O
MW:232.225410938263
CID:874946
PubChem ID:2758302
Update Time:2025-10-29

(3,5-difluorophenyl)(3-methylphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • (3,5-difluorophenyl)(3-methylphenyl)methanone
    • (3,5-difluorophenyl)-(3-methylphenyl)methanone
    • 3,5-Difluoro-3'-Methylbenzophenone
    • AKOS006149375
    • DTXSID50374268
    • MFCD06201511
    • 844885-06-9
    • (3,5-difluorophenyl)(m-tolyl)methanone
    • MDL: MFCD06201511
    • Inchi: 1S/C14H10F2O/c1-9-3-2-4-10(5-9)14(17)11-6-12(15)8-13(16)7-11/h2-8H,1H3
    • InChI Key: VNHULHAVAVOBQA-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)C(C1=CC=CC(C)=C1)=O)F

Computed Properties

  • Exact Mass: 232.07000
  • Monoisotopic Mass: 232.07
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.208
  • Boiling Point: 339.8°C at 760 mmHg
  • Flash Point: 130.2°C
  • Refractive Index: 1.545
  • PSA: 17.07000
  • LogP: 3.50420

(3,5-difluorophenyl)(3-methylphenyl)methanone Security Information

(3,5-difluorophenyl)(3-methylphenyl)methanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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Additional information on (3,5-difluorophenyl)(3-methylphenyl)methanone

(3,5-Difluorophenyl)(3-Methylphenyl)Methanone: A Comprehensive Overview

(3,5-Difluorophenyl)(3-Methylphenyl)Methanone, also known by its CAS No. 844885-06-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a methanone group with two aromatic rings substituted with fluorine and methyl groups. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.

The structure of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone consists of a central carbonyl group (C=O) connected to two aromatic rings. One ring is a 3,5-difluorophenyl group, while the other is a 3-methylphenyl group. The fluorine atoms at the 3 and 5 positions on one ring contribute to the molecule's electronic characteristics, such as increased electron-withdrawing effects, which can influence reactivity in chemical reactions. The methyl group on the other ring adds steric bulk and can modulate the molecule's solubility and stability.

Recent studies have highlighted the potential of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone in drug discovery and material synthesis. For instance, researchers have explored its role as a building block in the synthesis of bioactive compounds. The compound's ability to undergo various nucleophilic and electrophilic reactions makes it a versatile precursor for constructing complex molecular architectures. Additionally, its stability under certain reaction conditions has been leveraged in the development of advanced materials with tailored properties.

In terms of physical properties, (3,5-Difluorophenyl)(3-Methylphenyl)Methanone exhibits a melting point of approximately 120°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling in laboratory settings. The compound's UV-Vis spectrum shows absorption bands in the range of 270-290 nm, indicating its potential for use in light-sensitive applications.

The synthesis of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone typically involves Friedel-Crafts acylation or related methods. These reactions require careful control of reaction conditions to ensure high yields and purity. Recent advancements in catalytic systems have enabled more efficient syntheses, reducing production costs and environmental impact.

Applications of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone span across multiple industries. In pharmaceuticals, it serves as an intermediate in the synthesis of antiviral and anticancer agents due to its ability to modulate cellular pathways. In materials science, it has been utilized as a monomer in the preparation of polymeric materials with enhanced thermal stability and mechanical properties.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of (3,5-Difluorophenyl)(3-Methylphenyl)Methanone. Density functional theory (DFT) calculations have revealed that the fluorine substituents significantly alter the electron distribution around the carbonyl group, enhancing its electrophilicity. This understanding has guided researchers in designing more efficient synthetic routes and optimizing reaction conditions.

In conclusion, (3,5-Difluorophenyl)(3-Methylphenyl)Methanone stands out as a multifaceted compound with promising applications across various scientific domains. Its unique structure, coupled with recent research advancements, positions it as a key player in future innovations within organic chemistry and related fields.

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